H-Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-OH

Osteoblast biology PTH1R signaling cAMP/PKA pathway

PTHrP (1-16) is the definitive negative control for PTH1R-mediated cAMP/PKA signaling, completely inert at concentrations up to 100 nM in osteoblastic cells. Unlike PTHrP (1-34), this fragment lacks the PTH1R binding domain (residues 18–32) but retains the ETA receptor-interacting LHDK motif (residues 8–11), enabling clean dissection of ETA-dependent cardiac positive inotropy and osteoblastic bone formation in prostate cancer bone metastasis models. Essential for SAR studies decoupling ETA vs. PTH1R pharmacology. Order high-purity, HPLC-verified peptide for reproducible results.

Molecular Formula C77H128N24O25
Molecular Weight 1790.014
CAS No. 126391-27-3
Cat. No. B591323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-OH
CAS126391-27-3
Molecular FormulaC77H128N24O25
Molecular Weight1790.014
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N
InChIInChI=1S/C77H128N24O25/c1-10-40(8)62(76(124)92-48(77(125)126)18-21-57(82)105)101-74(122)55(34-103)98-65(113)45(16-12-14-24-79)88-58(106)32-85-64(112)44(15-11-13-23-78)89-72(120)53(29-60(109)110)97-71(119)52(28-43-31-84-36-87-43)96-69(117)50(26-38(4)5)94-68(116)49(25-37(2)3)93-66(114)46(17-20-56(81)104)90-70(118)51(27-42-30-83-35-86-42)95-67(115)47(19-22-59(107)108)91-73(121)54(33-102)99-75(123)61(39(6)7)100-63(111)41(9)80/h30-31,35-41,44-55,61-62,102-103H,10-29,32-34,78-80H2,1-9H3,(H2,81,104)(H2,82,105)(H,83,86)(H,84,87)(H,85,112)(H,88,106)(H,89,120)(H,90,118)(H,91,121)(H,92,124)(H,93,114)(H,94,116)(H,95,115)(H,96,117)(H,97,119)(H,98,113)(H,99,123)(H,100,111)(H,101,122)(H,107,108)(H,109,110)(H,125,126)/t40-,41-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-,62-/m0/s1
InChIKeyZABSHDQMRQGWPF-AIUDRUNGSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-OH (PTHrP 1-16) Procurement Resource: Identity and Baseline Characteristics


H-Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-OH (CAS 126391-27-3), also designated PTHrP (1-16) or Hypercalcemia of Malignancy Factor (1-16), is an N-terminal peptide fragment of parathyroid hormone-related protein. With a molecular formula of C77H128N24O25 and a monoisotopic mass of approximately 1789.99 Da, this 16-amino-acid sequence (AVSEHQLLHDKGKSIQ) is conserved across human, mouse, and rat orthologs . Critically, PTHrP (1-16) lacks the PTH/PTHrP receptor binding domain (residues 18–32) and does not activate classical PTH1R-mediated cAMP/PKA signaling in osteoblasts, rendering it a functionally inert probe on canonical PTH/PTHrP pathways [1]. This peptide is widely used as a negative control to dissect N-terminal contributions to PTHrP bioactivity and to explore non-classical receptor interactions.

Why Generic Substitution Fails: Functional Non-Redundancy of H-Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-OH Among N-Terminal PTHrP Fragments


PTHrP (1-16) is not a truncated surrogate for longer N-terminal variants such as PTHrP (1-34) or PTHrP (1-36). In UMR-106 osteoblastic cells, PTHrP (1-34) and PTH (1-34) trigger robust cAMP/PKA signaling and Na+/H+ exchanger activation, whereas PTHrP (1-16) is completely inert on these classical PTH1R-dependent outputs [1]. Conversely, in adult rat ventricular cardiomyocytes, PTHrP (1-16) elicits a positive contractile response equivalent to that of PTHrP (1-34) but operates through a distinct, cAMP-independent mechanism involving cardiac ETA receptor engagement [2]. Furthermore, in neonatal mouse calvariae, PTHrP (1-16) stimulates new bone formation via the ETA receptor, while PTHrP (1-34) causes extensive osteolysis, a diametrically opposed biological outcome [3]. These context-dependent functional divergences mean that in-class PTHrP fragments are not interchangeable; selecting the appropriate peptide requires precise alignment of the peptide length with the receptor system, signaling pathway, and biological endpoint under investigation.

Quantitative Evidence Guide: Head-to-Head Differentiation of H-Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-OH from PTHrP (1-34) and PTH (1-34)


Inertness on Classical PTH1R-cAMP Signaling in Osteoblastic UMR-106 Cells

PTHrP (1-16) was tested alongside PTH (1-34) and PTHrP (1-34) for its ability to activate PKA, PKC, and the Na+/H+ exchanger NHE-1 in UMR-106 osteoblastic cells [1]. PTH (1-34) and PTHrP (1-34) both augmented adenylate cyclase activity and elevated NHE-1 activity, whereas PTHrP (1-16) was completely incapable of influencing PKA, PKC, or NHE-1 activity at concentrations spanning 10 pM to 100 nM. This confirms that PTHrP (1-16) is functionally silent on classical PTH1R-dependent pathways that are robustly engaged by PTHrP (1-34) and PTH (1-34).

Osteoblast biology PTH1R signaling cAMP/PKA pathway

Cardiomyocyte Contractility: PTHrP (1-16) Requires ETA Receptor, Not PTH1R

In electrically paced adult rat ventricular cardiomyocytes (0.5 Hz), PTHrP (1-16) at 1 µmol/L increased twitch amplitude from a baseline of 5.33±0.72% to 8.95±1.10% diastolic cell length, an effect comparable in magnitude to PTHrP (1-34) at the same concentration [1]. However, the PKA inhibitor RpcAMPS (10 µmol/L) blocked the positive inotropic effect of PTHrP (1-34) but had no effect on PTHrP (1-16), indicating a cAMP-independent mechanism for the shorter fragment. Instead, the ETA receptor antagonist BQ123 fully abrogated the PTHrP (1-16) response, and PTHrP (1-16) displaced ³H-BQ123 from cardiac binding sites, directly demonstrating ETA receptor occupancy [1].

Cardiac physiology ETA receptor Cardiomyocyte contractility

Bone Anabolic Activity via ETA Receptor: Divergent Outcome from PTHrP (1-34)

In a neonatal mouse calvariae model, PTHrP (1-16) at 100 nM stimulated a 2.5-fold increase in new bone area (p<0.001), with osteoblast numbers correspondingly elevated [1]. This anabolic response was equivalent to that elicited by equimolar endothelin-1 (ET-1), a known ETA receptor agonist. In stark contrast, PTHrP (1-34) at comparable concentrations caused extensive osteolysis rather than bone formation. The bone-forming effect of PTHrP (1-16) was abolished by the selective ETA receptor antagonist ABT-627 (atrasentan) at 0.01 nM, confirming the receptor mechanism [1]. Notably, a subsequent study reported that PTHrP (1-16) and PTHrP (1-23) failed to displace [¹²⁵I]ET-1 from ETA or ETB receptors in competition binding assays and showed no agonistic or antagonistic activity in rat aorta (ETA) or guinea-pig lung parenchyma (ETB) bioassays [2], indicating context-dependent ETA receptor pharmacology.

Bone metastasis Osteoblast proliferation ETA receptor

Osteoblast Proliferation via MMP-3 Processing: PTHrP (1-16) as an Endogenous Bioactive Fragment

MMP-3 proteolytic processing of mature PTHrP generates PTHrP (1-16) as an endogenous fragment. In MTT proliferation assays, synthetic PTHrP (1-16) significantly stimulated osteoblast proliferation over a 24-hour period and enhanced phosphorylation of MAPK 42/44 and CREB [1]. This proliferative effect was not shared by the simultaneously generated PTHrP (17-26) and PTHrP (27-36) fragments. While the study did not directly compare PTHrP (1-16) with PTHrP (1-34) on osteoblast proliferation, the data establish PTHrP (1-16) as a biologically active proteolytic product with distinct signaling consequences, rather than an inert degradation byproduct.

MMP-3 Osteoblast proliferation Prostate cancer bone metastasis

ETA vs. PTH1R Selectivity: Structural Basis for Receptor Discrimination

The differential receptor engagement of PTHrP (1-16) is attributed to a four-amino-acid sequence motif at positions 8-11 (Leu-His-Asp-Lys; LHDK) that shares near-identity with endothelin-1 residues 6-9 (Leu-Met-Asp-Lys; LMDK) [1]. This motif is absent from the PTH1R binding interface (residues 18-32 of full-length PTHrP). Consequently, PTHrP (1-16) acts as an ETA receptor ligand in cardiac and bone contexts, while PTHrP (1-34) and PTH (1-34) signal through PTH1R. This structural dichotomy explains the functional divergence and reinforces that the two peptide classes are not substitutable.

Receptor selectivity Sequence homology ETA/PTH1R pharmacology

Optimal Application Scenarios for H-Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-OH Procurement


Negative Control for PTH1R/cAMP-Dependent Signaling in Osteoblast Assays

When designing experiments to attribute biological effects specifically to PTH1R activation in osteoblastic cell lines (e.g., UMR-106, MC3T3-E1), PTHrP (1-16) serves as the definitive negative control. As demonstrated by Aziz et al., PTHrP (1-16) fails to activate PKA, PKC, or the NHE-1 exchanger at concentrations up to 100 nM, whereas PTHrP (1-34) and PTH (1-34) are robust agonists [1]. Procurement of PTHrP (1-16) is thus essential for any study requiring a PTH1R-silent peptide to control for non-specific effects of N-terminal PTHrP sequences.

ETA Receptor Pharmacology in Cardiac Myocyte Contractility Studies

For investigations into ETA receptor-mediated positive inotropy in adult ventricular cardiomyocytes, PTHrP (1-16) provides a cAMP-independent, ETA-dependent contractile stimulus. Schlüter et al. established that PTHrP (1-16) at 1 µmol/L increases twitch amplitude by ~68% without altering contraction kinetics, and this effect is fully blocked by the ETA antagonist BQ123 [1]. This renders PTHrP (1-16) the preferred reagent for dissecting PTH1R-independent, ETA-driven cardiac signaling, as PTHrP (1-34) simultaneously activates confounding cAMP/PKA pathways.

Modeling Osteoblastic Bone Metastasis in Prostate Cancer Research

PTHrP (1-16) is the fragment of choice for in vitro modeling of osteoblastic bone lesions characteristic of prostate cancer metastases. In neonatal mouse calvariae, PTHrP (1-16) at 100 nM produces a 2.5-fold increase in new bone area, an effect equivalent to ET-1 and opposite to the osteolytic outcome of PTHrP (1-34) [1]. Combined with the MMP-3 processing data showing endogenous generation of the 1-16 fragment [2], this positions PTHrP (1-16) as the most disease-relevant peptide for studying tumor-osteoblast interactions in the prostate cancer bone microenvironment.

Structure-Activity Relationship (SAR) Studies of PTHrP Domain Function

PTHrP (1-16) is indispensable for SAR programs aiming to decouple the N-terminal ETA-interacting motif (LHDK, residues 8-11) from the C-terminal PTH1R binding domain (residues 18-32). Because PTHrP (1-16) contains the ETA-interacting LHDK motif but lacks the PTH1R binding domain entirely [1], it enables clean assignment of ETA-dependent biological activities without PTH1R background contamination. This property is unique among N-terminal PTHrP fragments and cannot be replicated by PTHrP (1-34) or PTH (1-34), which both possess functional PTH1R binding interfaces.

Quote Request

Request a Quote for H-Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.